2-[(2-Fluorophenyl)carbonyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
2-[(2-Fluorophenyl)carbonyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
The synthesis of 2-[(2-Fluorophenyl)carbonyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a two-step substitution reaction. The first step involves the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the coupling process .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It is commonly involved in substitution reactions, particularly in Suzuki–Miyaura coupling, where it reacts with halides to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed depend on the specific reactants and conditions used .
Scientific Research Applications
2-[(2-Fluorophenyl)carbonyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It has applications in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of this compound in Suzuki–Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the halide, forming a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar compounds include other boronic acid derivatives such as:
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Fluoropyridine-5-boronic acid pinacol ester
Compared to these compounds, 2-[(2-Fluorophenyl)carbonyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline offers unique reactivity and stability, making it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
[2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BFNO3/c1-18(2)19(3,4)25-20(24-18)12-9-10-16(22)14(11-12)17(23)13-7-5-6-8-15(13)21/h5-11H,22H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMWDKRILNOXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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